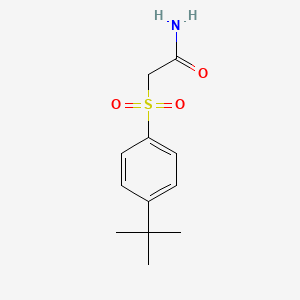

2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide

カタログ番号:

B2958181

CAS番号:

1023498-33-0

分子量:

255.33

InChIキー:

VPUKYFHWABOBAB-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide” could potentially involve electrophilic aromatic substitution, a common reaction in arenes . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon . The electron pair of this C-H bond then becomes part of the aromatic π-electron system .Molecular Structure Analysis

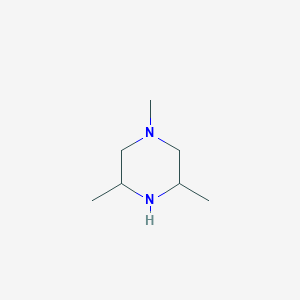

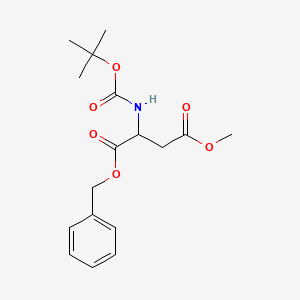

The molecular structure of “this compound” consists of a tert-butyl group and a phenyl group attached to a sulfonyl group, which is further connected to an ethanamide group.Chemical Reactions Analysis

The chemical reactions involving “this compound” could be similar to those of other aromatic compounds. For instance, it might undergo electrophilic aromatic substitution . In this reaction, an electrophile attacks a carbon atom of the aromatic ring, forming a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the sp3-hybridized carbon .科学的研究の応用

Catalysis and Synthesis

- Traceless Sulfenate Anion Precatalyst : tert-Butyl phenyl sulfoxide, a related compound, serves as a traceless precatalyst for generating sulfenate anions. It catalyzes the coupling of benzyl halides to trans-stilbenes, offering an advantageous byproduct elimination method that simplifies product purification. This methodology enabled the synthesis of trans-stilbenes in yields ranging from 39% to 98% (Zhang et al., 2015).

- Synthesis of Sulfones : A novel base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones has been developed for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones, marking the first use of 1,2-bis(phenylsulfonyl)ethane as a resource for preparing sulfones (Xie et al., 2013).

Polymer Science

- Polyamide Synthesis : The synthesis of polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the utility of tert-butyl-based compounds in creating materials with high thermal stability and solubility in various solvents. These polyamides exhibit good mechanical properties and thermal stability, making them suitable for advanced material applications (Hsiao et al., 2000).

Sensing and Detection

- Selective Ba2+ Detection : A chemosensor based on a phenoxazine derivative, including a tert-butyl group, was developed for the selective detection of Ba2+ ions. This sensor exhibits high selectivity and sensitivity, with a detection limit of 0.282 µM, highlighting the compound's potential in environmental monitoring and biological applications (Ravichandiran et al., 2019).

Asymmetric Synthesis

- Protected 1,2-Amino Alcohols : tert-Butanesulfinyl aldimines and ketimines, related to the core structure of interest, have been used as precursors in the synthesis of protected 1,2-amino alcohols. These compounds demonstrate high yields and diastereoselectivities, showcasing the utility of tert-butyl based compounds in asymmetric synthesis (Tang et al., 2001).

特性

IUPAC Name |

2-(4-tert-butylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-12(2,3)9-4-6-10(7-5-9)17(15,16)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKYFHWABOBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b...

Cat. No.: B2958098

CAS No.: 921862-86-4

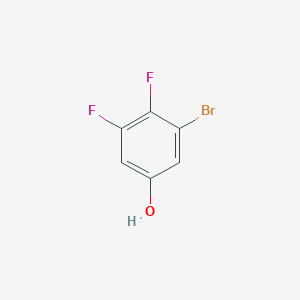

3-Bromo-4,5-difluorophenol

Cat. No.: B2958102

CAS No.: 1807120-34-8

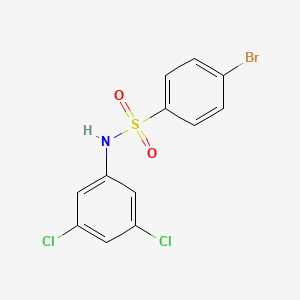

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide

Cat. No.: B2958103

CAS No.: 349404-66-6

6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H...

Cat. No.: B2958104

CAS No.: 2380178-93-6

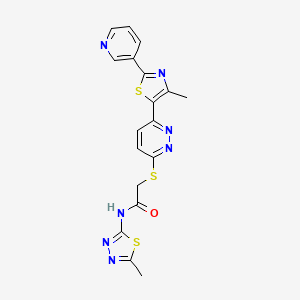

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)

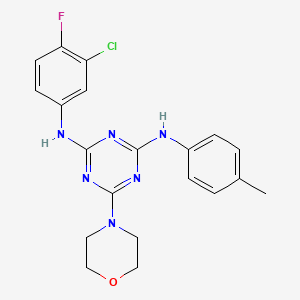

![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)

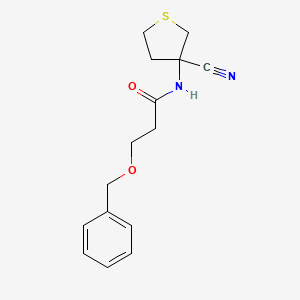

![3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide trihydrochloride](/img/structure/B2958106.png)

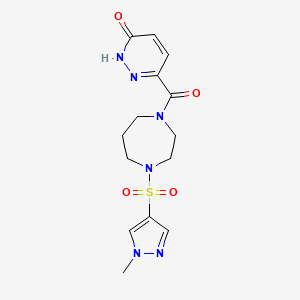

![N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2958107.png)

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)

![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)